4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance. . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds have similar structures but different substituents at the 2-position of the benzothiazole ring.
Benzothiazole sulfonamides: These derivatives have a sulfonamide group instead of a cyano group.
Uniqueness
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both a cyano group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The cyano group can participate in various reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .
Properties
IUPAC Name |
4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYJWQDFHWGXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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